Lipophilicity: A +112% Increase in LogP Relative to the Parent Acid
The 4-n-propyl substituent on 3,5-dinitro-4-propylbenzoic acid dramatically increases its lipophilicity compared to the unsubstituted parent compound, 3,5-dinitrobenzoic acid. This difference is quantified by the partition coefficient (LogP). The target compound has a LogP of 3.20, while the parent acid has a LogP of 1.51 [1]. This represents a 112% increase in LogP, shifting the molecule from a moderately polar compound to a significantly more hydrophobic one.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.20 |
| Comparator Or Baseline | 3,5-Dinitrobenzoic acid (LogP = 1.51) |
| Quantified Difference | ΔLogP = +1.69 (112% increase) |
| Conditions | Calculated LogP values from ChemSrc and ChemBase databases. |
Why This Matters
This marked difference in lipophilicity directly dictates the compound's utility in non-polar reaction media, its retention time in reverse-phase chromatography, and its partition behavior in liquid-liquid extractions, making it essential for workflows where the parent acid is unsuitable.
- [1] ChemBase. (n.d.). 3,5-Dinitrobenzoic acid | 99-34-3. LogP: 1.5107971. View Source
